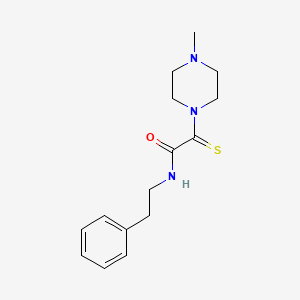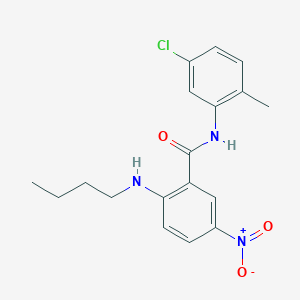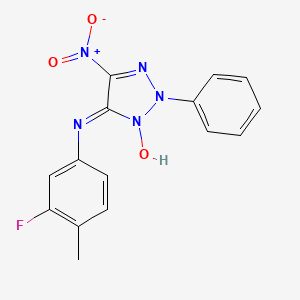
2-(4-methyl-1-piperazinyl)-N-(2-phenylethyl)-2-thioxoacetamide
Overview
Description
2-(4-methyl-1-piperazinyl)-N-(2-phenylethyl)-2-thioxoacetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTA is a thioxoacetamide derivative that exhibits a wide range of pharmacological activities, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(2-phenylethyl)-2-thioxoacetamide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMPs. Moreover, this compound has been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(4-methyl-1-piperazinyl)-N-(2-phenylethyl)-2-thioxoacetamide is its wide range of pharmacological activities, making it a promising candidate for drug development. Additionally, this compound exhibits low toxicity and high bioavailability, making it suitable for in vivo studies. However, one of the major limitations of this compound is its poor solubility in water, which can affect its pharmacokinetic properties. Furthermore, the exact mechanism of action of this compound is not fully understood, which can hinder its clinical development.
Future Directions
There are several future directions for research on 2-(4-methyl-1-piperazinyl)-N-(2-phenylethyl)-2-thioxoacetamide. One of the potential areas of research is the development of this compound-based drug formulations for cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other fields such as cardiovascular diseases and diabetes. Moreover, the development of novel analogs of this compound with improved pharmacokinetic properties can enhance its clinical potential.
In conclusion, this compound is a promising chemical compound that exhibits a wide range of pharmacological activities. The synthesis of this compound involves a multi-step process that can be confirmed through various analytical techniques. This compound has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. The exact mechanism of action of this compound is not fully understood, but several studies have suggested that it modulates various signaling pathways. This compound exhibits low toxicity and high bioavailability, making it suitable for in vivo studies. However, its poor solubility in water and the lack of understanding of its mechanism of action are major limitations. Finally, several future directions for research on this compound have been identified, including the development of this compound-based drug formulations and the elucidation of its mechanism of action.
Scientific Research Applications
2-(4-methyl-1-piperazinyl)-N-(2-phenylethyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Several studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting tumor growth. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(2-phenylethyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-17-9-11-18(12-10-17)15(20)14(19)16-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWYYGVZZMUVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4197856.png)
![2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4197859.png)
![N-(dibenzo[b,d]furan-2-ylsulfonyl)phenylalaninamide](/img/structure/B4197865.png)

![2-{[4-(acetylamino)benzoyl]amino}-N-isopropylbenzamide](/img/structure/B4197879.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4197884.png)
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4197896.png)
![4-benzyl-1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B4197907.png)
![2-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-benzothiazole](/img/structure/B4197917.png)
![3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B4197918.png)
![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4197930.png)

![methyl 4-{[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B4197945.png)
![3-chloro-4-[(2-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B4197965.png)